molecular formula C8H5BrN2O B12357573 8-bromo-4aH-1,6-naphthyridin-2-one

8-bromo-4aH-1,6-naphthyridin-2-one

Katalognummer: B12357573
Molekulargewicht: 225.04 g/mol
InChI-Schlüssel: NFJYMRBREIHWQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that features a bromine atom at the 8th position of the naphthyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one typically involves the bromination of 1,6-naphthyridin-2(1H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 8-Bromo-1,6-naphthyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-1,6-naphthyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,6-naphthyridin-2(1H)-one.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Formation of substituted naphthyridine derivatives.

    Oxidation Reactions: Formation of oxidized naphthyridine compounds.

    Reduction Reactions: Formation of reduced naphthyridine derivatives.

Wissenschaftliche Forschungsanwendungen

8-Bromo-1,6-naphthyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Wirkmechanismus

The mechanism of action of 8-Bromo-1,6-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can enhance the compound’s binding affinity and specificity towards its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,6-Naphthyridin-2(1H)-one: Lacks the bromine atom, leading to different reactivity and applications.

    8-Chloro-1,6-naphthyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

    8-Fluoro-1,6-naphthyridin-2(1H)-one: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.

Uniqueness

8-Bromo-1,6-naphthyridin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Eigenschaften

Molekularformel

C8H5BrN2O

Molekulargewicht

225.04 g/mol

IUPAC-Name

8-bromo-4aH-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-5H

InChI-Schlüssel

NFJYMRBREIHWQW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N=C2C1C=NC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.